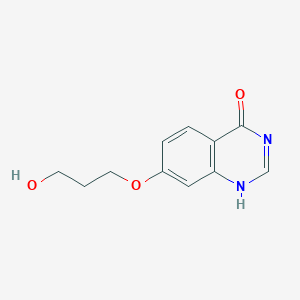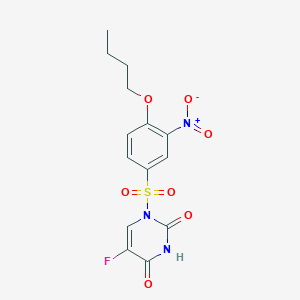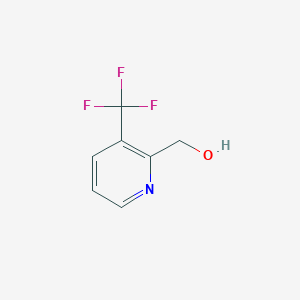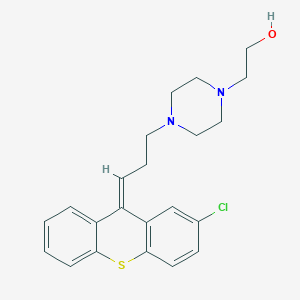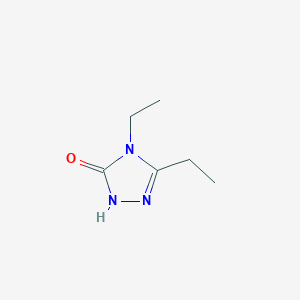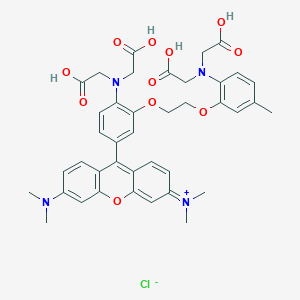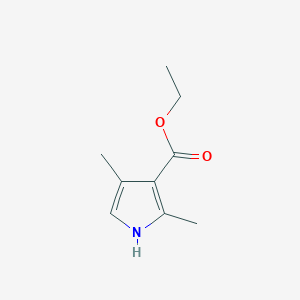
Sulfapen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfapen is a sulfonamide antibiotic that has been used in scientific research for many years. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
Sulfapen works by inhibiting the synthesis of folic acid in bacteria. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. This compound targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, this compound effectively disrupts bacterial DNA synthesis and leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to be effective in inhibiting the growth of bacterial strains that are resistant to other antibiotics. This compound has also been shown to have a low toxicity profile, making it a safe option for use in scientific research. Additionally, this compound has been shown to have a long half-life, which allows for less frequent dosing in lab experiments.
实验室实验的优点和局限性
Sulfapen has several advantages for use in lab experiments. It has a low toxicity profile, making it safe for use in vivo and in vitro experiments. This compound has also been shown to be effective against bacterial strains that are resistant to other antibiotics, making it a valuable tool for researchers studying antibiotic resistance. However, this compound has limitations in terms of its spectrum of activity. It is only effective against certain bacterial strains and may not be effective against others.
未来方向
There are several future directions for the use of Sulfapen in scientific research. One direction is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another direction is the study of this compound in combination with other antibiotics to determine its efficacy against antibiotic-resistant bacterial strains. Additionally, the use of this compound in combination with other therapies, such as immunotherapy, may also be explored in the future.
Conclusion:
This compound is a valuable tool for scientific research due to its antibacterial properties. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While this compound has limitations in terms of its spectrum of activity, it remains a valuable tool for researchers studying antibiotic resistance and for the development of new therapies for bacterial infections.
合成方法
Sulfapen can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with acetic anhydride and phosphorus pentoxide to yield the target compound. Another method involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid and sodium hydroxide to form this compound. These methods have been used in the synthesis of this compound and have been optimized for high yield and purity.
科学研究应用
Sulfapen has been used in scientific research for many years due to its antibacterial properties. It has been studied for its efficacy against various bacterial strains, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. This compound has also been studied for its potential use in the treatment of urinary tract infections, respiratory tract infections, and meningitis.
属性
CAS 编号 |
130030-60-3 |
|---|---|
分子式 |
C27H30N6O8S2 |
分子量 |
630.7 g/mol |
IUPAC 名称 |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1 |
InChI 键 |
IVJAFAQQEPKQGJ-LQDWTQKMSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
其他 CAS 编号 |
130030-60-3 |
同义词 |
sulfapen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



